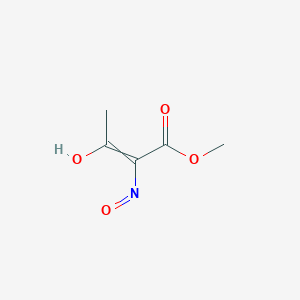

Methyl 2-(hydroxyimino)-3-oxobutanoate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-3(7)4(6-9)5(8)10-2/h7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNXCPZHXHOZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Methyl acetoacetate reacts with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent such as ethanol or water. A base, typically sodium acetate, is added to neutralize the hydrochloric acid generated during the reaction. The mixture is refluxed for 4–6 hours, during which the ketone undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime.

Optimization and Yield

Key parameters influencing yield include:

-

Solvent choice : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates.

-

Temperature : Reflux conditions (~78°C for ethanol) ensure complete conversion.

-

Molar ratio : A slight excess of hydroxylamine (1.1–1.2 equivalents) drives the reaction to completion.

Reported yields for this method exceed 85% under optimized conditions. Purification typically involves solvent extraction followed by recrystallization from a non-polar solvent like hexane.

Alternative Route via Nitrosation of Methyl Acetoacetate

While less common, nitrosation offers an alternative pathway. Here, methyl acetoacetate reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the oxime. This method is less favored due to challenges in controlling nitrosating agents and byproduct formation.

Procedure and Challenges

-

Nitrosation : Methyl acetoacetate is treated with NaNO and HCl at 0–5°C to minimize side reactions.

-

Workup : The crude product is extracted with dichloromethane and purified via column chromatography.

This method achieves moderate yields (~60–70%) but requires stringent temperature control to avoid over-nitrosation or decomposition.

Industrial-Scale Production Considerations

For large-scale synthesis, the direct oximation method is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:

Solvent Recycling

Ethanol is recovered via distillation and reused, reducing waste and production costs.

Continuous Flow Reactors

Implementing continuous flow systems enhances reaction control and scalability. Residence times of 30–60 minutes at 80°C have been shown to improve throughput.

Byproduct Management

Unreacted hydroxylamine and acetic acid are neutralized with aqueous sodium bicarbonate, ensuring compliance with environmental regulations.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Scalability |

|---|---|---|---|---|

| Direct Oximation | Methyl acetoacetate | NHOH·HCl, NaOAc | 85–90% | High |

| Nitrosation | Methyl acetoacetate | NaNO, HCl | 60–70% | Moderate |

The direct oximation method outperforms nitrosation in yield and operational simplicity, making it the industry standard.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyimino)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(hydroxyimino)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyiminoacetoacetate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2-(hydroxyimino)-3-oxobutanoate is best understood through comparison with related β-ketoesters and oxime derivatives. Below is a systematic analysis:

Ester Group Variations

Key Differences :

- Methyl 2,2-dimethyl-3-oxobutanoate lacks the hydroxyimino group, reducing its capacity for chelation or nucleophilic reactions .

Substituents on the Imino Group

Key Differences :

- Methoxyimino derivatives (e.g., 490-M18) are more sterically hindered and less reactive toward electrophiles compared to hydroxyimino analogs .

- MDYO’s dithietan group introduces sulfur-based electron donation, making it effective in corrosion inhibition by adsorbing onto metal surfaces .

Additional Functional Groups

Key Differences :

Q & A

Basic: What are the established synthesis routes for Methyl 2-(hydroxyimino)-3-oxobutanoate, and how are impurities minimized during purification?

This compound is synthesized via oximation of β-keto esters. A common method involves reacting methyl acetoacetate with hydroxylamine hydrochloride under acidic or neutral conditions . For example, hydroxylamine hydrochloride is added to methyl 3-oxobutanoate in methanol, followed by reflux to form the oxime. Purification typically employs reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate mixtures) to remove unreacted starting materials and byproducts . Monitoring reaction progress via TLC or LCMS is critical to optimize yield and purity .

Advanced: How do reaction conditions (e.g., pH, temperature, solvent) influence the E/Z isomer ratio of the hydroxyimino group?

The stereochemistry of the hydroxyimino group is sensitive to reaction conditions. Acidic media favor the Z-isomer due to protonation of the oxime nitrogen, stabilizing the syn configuration. In contrast, neutral or basic conditions promote the E-isomer . For instance, refluxing in methanol with hydroxylamine hydrochloride yields predominantly the E-isomer, as seen in the synthesis of related oximes . Advanced characterization via NOESY NMR or X-ray crystallography is required to confirm stereochemistry . Adjusting solvent polarity (e.g., THF vs. DMF) can further modulate isomer distribution by altering transition-state stabilization .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 2.2–2.4 ppm (methyl groups adjacent to carbonyls) and δ 10–12 ppm (oxime proton) confirm structure .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H stretch of oxime) .

- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z 159 for [M+H]⁺) verify molecular identity and purity . Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves isomers and degradation products .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

This compound is moisture-sensitive and prone to hydrolysis, particularly under acidic or alkaline conditions. Hydrolysis regenerates the parent β-keto ester (methyl 3-oxobutanoate) and releases hydroxylamine . Storage at –20°C in anhydrous solvents (e.g., acetonitrile) under inert gas (N₂/Ar) minimizes degradation. Accelerated stability studies (40°C/75% RH) combined with LCMS monitoring reveal degradation kinetics and byproducts . Solid-state stability is improved using desiccants (e.g., silica gel) .

Basic: What role does this compound play in pharmaceutical synthesis?

It serves as a key intermediate in synthesizing histamine H₂-receptor antagonists like cimetidine. The oxime group undergoes further functionalization (e.g., alkylation, cyclization) to form heterocyclic pharmacophores . Additionally, its β-keto-oxyimino structure is leveraged in prodrug design, where enzymatic hydrolysis releases active metabolites .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound across literature?

Yield discrepancies often arise from variations in stoichiometry (e.g., hydroxylamine excess), reaction time, or purification efficiency. For example, extended reflux (16–24 hours) improves conversion but risks oxime decomposition . Comparative studies using design-of-experiment (DoE) methodologies (e.g., factorial design) optimize parameters like temperature and solvent polarity . Contradictory LCMS data may stem from ion suppression effects; orthogonal validation via ¹H NMR integration is recommended .

Basic: How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?

Purity is assessed via:

- HPLC : ≥95% area under the curve (AUC) at 254 nm .

- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .

Pharmacological studies typically require ≥98% purity to avoid off-target effects. Impurities (e.g., residual solvents) are quantified via GC-MS or Karl Fischer titration .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at the β-keto carbonyl. Fukui indices identify electrophilic centers, while solvent effects (PCM models) predict rate acceleration in polar aprotic solvents . Experimental validation via kinetic studies (e.g., Hammett plots) correlates computed activation energies with observed reaction rates .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of hydroxylamine vapors .

- Storage : Airtight containers under inert gas to prevent moisture ingress . Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets .

Advanced: How do isotopic labeling studies (e.g., ¹⁵N, ¹³C) elucidate metabolic pathways of this compound?

¹⁵N-labeled oximes track metabolic conversion to urea derivatives in hepatocyte assays. ¹³C NMR quantifies β-keto ester regeneration in plasma stability studies . Radiolabeled ([¹⁴C]) versions assess biodistribution in preclinical models, with scintillation counting and autoradiography identifying accumulation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.